Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate
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Overview
Description
Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate is a complex organophosphorus compound It is characterized by the presence of multiple halogen atoms (chlorine and bromine) and a tert-butyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate typically involves multiple steps:
Formation of the Phenyl Ring Substituent: The initial step involves the synthesis of 4-tert-butyl-2-chlorophenol, which is then brominated to introduce the tribromo substituents.
Ether Formation: The brominated phenol is then reacted with 2,2,2-tribromoethanol under basic conditions to form the ethoxy linkage.
Phosphorylation: The final step involves the reaction of the ethoxy compound with phosphorus oxychloride (POCl3) to introduce the phosphinate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and bromine) can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: The phosphinate group can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the phosphorus atom.
Scientific Research Applications
Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: It can be used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and the phosphinate group allows it to form strong interactions with these
Properties
CAS No. |
69919-18-2 |
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Molecular Formula |
C12H13Br3Cl2O3P- |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate |
InChI |
InChI=1S/C12H14Br3Cl2O3P/c1-11(2,3)7-4-5-8(9(16)6-7)10(12(13,14)15)20-21(17,18)19/h4-6,10H,1-3H3,(H,18,19)/p-1 |
InChI Key |
LFQJXFWIZBEKEO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C(Br)(Br)Br)OP(=O)([O-])Cl)Cl |
Origin of Product |
United States |
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